3-Fluoro-5-piperidin-3-ylpyridine
Description
3-Fluoro-5-piperidin-3-ylpyridine is a pyridine-based heterocyclic compound featuring a fluorine atom at the 3-position and a piperidin-3-yl group at the 5-position of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The fluorine atom enhances metabolic stability and lipophilicity, while the piperidine moiety introduces conformational flexibility, which is critical for receptor-ligand interactions in drug discovery .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-5-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2 |
InChI Key |
ZBRLEVGSWHRKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 3-Fluoro-5-piperidin-3-ylpyridine and analogous compounds:
Electronic and Steric Effects
- Fluorine Position: The fluorine atom at the 3-position in the target compound creates an electron-withdrawing effect, polarizing the pyridine ring and influencing reactivity in substitution reactions. In contrast, 3-Amino-5-fluoropyridine (fluorine at 5-position) balances electron-withdrawing (-F) and electron-donating (-NH₂) groups, enhancing solubility but reducing lipophilicity .
- Piperidine vs. Pyrrolidine : The piperidine substituent in the target compound (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring) in 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, which may restrict binding to certain enzyme pockets .
Pharmacological Relevance
- Piperidine Derivatives : Both the target compound and (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exhibit strong binding to kinase domains due to the piperidine group’s ability to mimic natural amine moieties. However, the trifluoromethyl group in the latter enhances metabolic resistance .
- Trifluoromethyl vs. Difluoropyrrolidine : Compounds like 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine prioritize fluorine-driven stability over reactivity, making them suitable for prolonged biological activity .
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